N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Anticancer and Antimycobacterial Agents : Compounds similar to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide have been synthesized and evaluated for their in vitro anticancer and antimycobacterial properties. Some derivatives demonstrated superior activity against specific cancer cell lines, indicating their potential as therapeutic agents in oncology and infectious diseases (Polkam et al., 2017).
Antimicrobial Activity : A study reported the synthesis of 1,3,4-oxadiazole derivatives, showing moderate to good antimicrobial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents (Makwana & Naliapara, 2014).
Antimicrobial and Anti-Proliferative Activities : N-Mannich bases of 1,3,4-oxadiazole derivatives were synthesized and showed significant antimicrobial activities against various bacteria and fungi. Additionally, these compounds exhibited anti-proliferative activity against several cancer cell lines, suggesting their dual therapeutic potential (Al-Wahaibi et al., 2021).
Synthesis and Characterization : The synthesis and structural characterization of compounds with 1,3,4-oxadiazole derivatives have been a subject of study, indicating their chemical significance and potential applications in materials science (Szczepankiewicz et al., 2004).
Antioxidant Activity : Certain 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antioxidant properties, demonstrating their potential as therapeutic agents in conditions caused by oxidative stress (Shakir et al., 2014).
Antileishmanial Activity : Research into the synthesis and characterization of 1,3,4-oxadiazole and 1,2,4-triazole derivatives has shown these compounds to have significant antileishmanial activity, indicating their potential use in treating parasitic infections (Ustabaş et al., 2020).
Polyamide Films with Enhanced Properties : Aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, showing good thermal stability and solubility in certain solvents. These polymers can be used to create thin, flexible films with potential applications in materials science (Sava et al., 2003).
Molecular Docking and Cytotoxicity Studies : N-Substituted 1,3,4-oxadiazole derivatives have undergone molecular docking and cytotoxicity studies, revealing their potential as antibacterial agents and moderate enzyme inhibitors (Siddiqui et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as enzymes, receptors, and proteins, playing crucial roles in cellular processes .
Mode of Action
It’s known that the interaction of a compound with its targets can lead to changes in the function of the target, which can result in therapeutic effects .
Biochemical Pathways
The compound’s interaction with its targets can influence various biochemical pathways, leading to downstream effects that can alter cellular functions .
Result of Action
The interaction of the compound with its targets can lead to changes at the molecular and cellular levels, potentially resulting in therapeutic effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can affect the activity and stability of the compound .
properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c1-21-9-4-3-8(7-10(9)22-2)13(20)17-15-19-18-14(23-15)11-5-6-12(16)24-11/h3-7H,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNWLVHNVNHDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide |
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